2-fluoro-5-(2-fluoropropan-2-yl)pyridine
Description
2-Fluoro-5-(2-fluoropropan-2-yl)pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 2-position and a 2-fluoropropan-2-yl group at the 5-position of the pyridine ring. The compound’s structure combines the electron-withdrawing effects of fluorine with the steric bulk of the fluorinated isopropyl group, resulting in distinct chemical and biological properties.
Properties
CAS No. |
2648948-88-1 |
|---|---|
Molecular Formula |
C8H9F2N |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(2-fluoropropan-2-yl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoropyridine with isopropyl fluoride under specific conditions to introduce the isopropyl group at the 5-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(2-fluoropropan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-fluoro-5-(2-fluoropropan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(2-fluoropropan-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atoms and isopropyl group can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the pyridine ring significantly influence reactivity and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Key Features | Reference |
|---|---|---|---|
| 2-Fluoro-5-(2-fluoropropan-2-yl)pyridine | 2-F, 5-(2-fluoropropan-2-yl) | High steric bulk; enhanced metabolic stability due to dual fluorine atoms. Suitable for targeted drug delivery. | |
| 5-Fluoro-2-(2-fluorophenyl)pyridine | 5-F, 2-(2-fluorophenyl) | Fluorine on phenyl enhances lipophilicity; used in kinase inhibition studies. Differs in aromatic vs. aliphatic fluorination. | |
| 2-Fluoro-5-chloropyridine | 2-F, 5-Cl | Chlorine increases electrophilicity; less stable than fluorinated analogs. Applications in cross-coupling reactions. | |
| 2-Fluoro-4-(trifluoromethyl)pyridine | 2-F, 4-CF₃ | Trifluoromethyl group provides strong electron-withdrawal; used in materials science. Lacks the steric bulk of fluoropropan-2-yl. | |
| 5-Fluoro-2-methoxypyridine | 5-F, 2-OCH₃ | Methoxy group increases solubility but reduces reactivity compared to fluoropropan-2-yl. Common in agrochemical intermediates. |
Chemical Reactivity
- Fluorine Effects: Fluorine at the 2-position reduces pyridine basicity (pKa ~1.5–2.0) compared to non-fluorinated analogs (pKa ~5.0), altering protonation states in reactions .
- Steric Hindrance : The 2-fluoropropan-2-yl group creates steric bulk, limiting access to the 5-position for electrophilic substitution. This contrasts with smaller groups like methoxy or chloro .
- Synthetic Versatility : Unlike 5-Fluoro-2-(piperidin-4-yl)pyridine derivatives, which require protection of amine groups, the target compound’s fluoropropan-2-yl group is inert under standard coupling conditions .
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